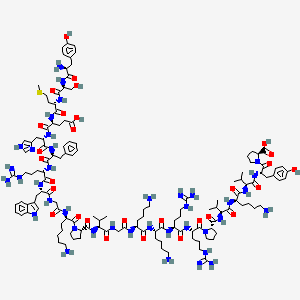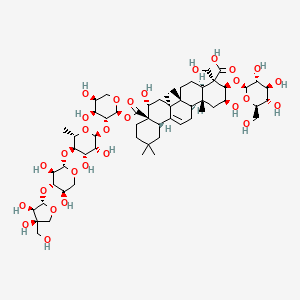
Rhapontisterone B
Overview
Description
Rhapontisterone B is a natural substance found in plants of the genus Rhaponticum, which is a member of the Asteraceae family. It has been studied for its potential therapeutic effects and has been shown to have a wide range of biological activities. This compound is a lignan, which is a type of polyphenol compound that is found in plants. It has been studied for its potential therapeutic effects, including anti-inflammatory, anti-oxidative, and anti-cancer activities. It has also been studied for its potential to treat a variety of diseases, including cancer, neurological disorders, and metabolic disorders.
Scientific Research Applications
Phytoecdysteroid Research
Rhapontisterone B is identified as a phytoecdysteroid, a group of compounds studied for various biological activities. Research on the roots of Rhaponticum uniflorum revealed the presence of this compound, alongside other ecdysteroids like rhapontisterone and ecdysterone. These compounds are notable for their unique chemical structures and potential biological activities (Li et al., 2000). Similarly, another study isolated three phytoecdysteroids from Rhaponticum uniflorum, including this compound, and elaborated on their structural characteristics using spectroscopic methods (Guo et al., 1991).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Rhapontisterone B primarily targets trehalose metabolism in insects . Trehalose is a non-reducing disaccharide that serves as an energy source and a stress protectant . It plays a crucial role in the diapause process of many insects .
Mode of Action
This compound interacts with its targets by modulating the expression and activity of different trehalase enzymes . Trehalase enzymes are responsible for the breakdown of trehalose . The compound’s interaction with these enzymes leads to changes in trehalose metabolism .
Biochemical Pathways
This compound affects the trehalose metabolic pathway . It enhances trehalose catabolism, leading to a decline in hemolymph trehalose . This effect is associated with an increase in endogenous 20-hydroxyecdysone (20E) in the hemolymph of insects during their diapause termination and post-termination period .
Pharmacokinetics
The compound’s impact on bioavailability is evident in its ability to modulate trehalose metabolism .
Result of Action
The molecular and cellular effects of this compound’s action include changes in the expression and activity of trehalase enzymes . These changes lead to enhanced trehalose catabolism and a decline in hemolymph trehalose .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s effect on trehalose metabolism can vary depending on environmental conditions, nutrition levels, and physiological states .
properties
IUPAC Name |
(2R,3S,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O7/c1-23(2,32)9-8-22(31)26(5,33)21-7-11-27(34)16-12-18(28)17-13-19(29)20(30)14-24(17,3)15(16)6-10-25(21,27)4/h12,15,17,19-22,29-34H,6-11,13-14H2,1-5H3/t15-,17-,19-,20+,21-,22+,24+,25+,26+,27+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDFYOWSKOHCCO-RVRVBGOXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethyl 2-aminobenzo[d]thiazole-7-carboxylate](/img/structure/B3029482.png)







